8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Bromination: The bromine atom is typically introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its spirocyclic structure can impart desirable properties to polymers and other materials, making it useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism by which 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Lacks the sulfonyl and bromothiophene groups, making it less versatile in chemical reactions.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Features a different heterocyclic framework and is used as a delta opioid receptor agonist.
1,6,9-trioxaspiro[4.5]decane: Contains additional oxygen atoms, altering its chemical properties and applications.
Uniqueness
8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic core with a sulfonyl group and a brominated thiophene ring. This combination provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S3/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJMJHCJHXMLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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